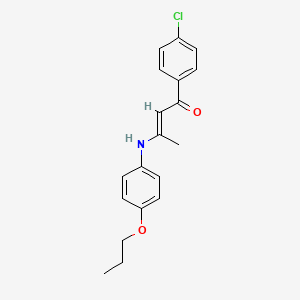
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a chlorophenyl group and a propoxyanilino group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-propoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a chalcone derivative, it can be used as a building block for the synthesis of more complex molecules.
Biology: Chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for biological studies.
Medicine: The compound may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where chalcones have shown efficacy.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorophenyl)-3-(4-methoxyanilino)but-2-en-1-one: Similar structure but with a methoxy group instead of a propoxy group.
(E)-1-(4-bromophenyl)-3-(4-propoxyanilino)but-2-en-1-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the propoxyanilino group in (E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one may impart unique chemical and biological properties compared to its analogs. This could influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGYBDBAUEVFE-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![2-(4-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5295564.png)
![5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)
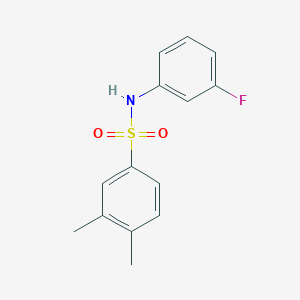
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
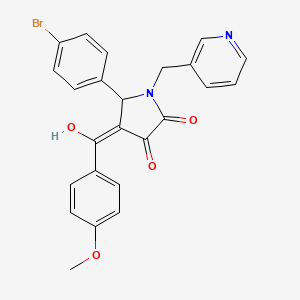
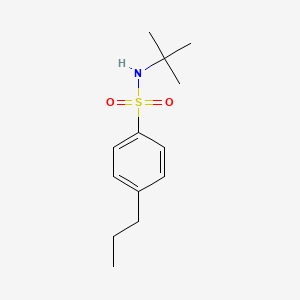
![N1,N1-DIMETHYL-N4-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5295602.png)
![7-amino-4-oxo-5-[2-(propan-2-yloxy)phenyl]-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)
![METHYL 2-[(3-TOLUIDINOCARBONYL)AMINO]BENZOATE](/img/structure/B5295618.png)
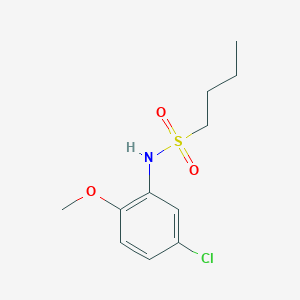
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
